This compound belongs to the class of sulfamoylbenzamides, which are characterized by the presence of a sulfonamide group attached to a benzamide structure. The synthesis of N-phenyl-3-sulfamoylbenzamide and its derivatives has been explored in various studies focusing on their biological evaluation and potential as therapeutic agents against viral infections, particularly HBV .
The synthesis of N-phenyl-3-sulfamoylbenzamide typically involves several key steps:
N-phenyl-3-sulfamoylbenzamide can undergo various chemical reactions typical for sulfonamides and amides, including:
The mechanism of action for N-phenyl-3-sulfamoylbenzamide as a capsid assembly modulator against HBV involves:
N-phenyl-3-sulfamoylbenzamide has significant applications in medicinal chemistry:
N-Phenyl-3-sulfamoylbenzamide represents a structurally distinct chemotype characterized by a central benzamide scaffold functionalized with a sulfonamide group at the meta-position and an aniline moiety attached via the carbonyl group. Its systematic name is N-phenyl-3-sulfamoylbenzamide, with the molecular formula C₁₃H₁₂N₂O₃S and a molecular weight of 276.32 g/mol. The molecule features three key pharmacophoric elements: [7]
The molecule adopts a twisted conformation where the aniline ring is typically oriented 30-60° relative to the benzamide plane, as observed in computational models and crystallographic analogues. This conformation optimizes intramolecular interactions while exposing both hydrogen-bonding (sulfamoyl NH₂ and amide C=O/NH) and hydrophobic (aromatic rings) regions for target engagement. Substituents on the phenyl ring significantly modulate electronic properties and steric bulk, directly influencing biological activity. For example, electron-withdrawing groups (e.g., -F, -CF₃) on the aniline ring enhance binding affinity to viral targets by increasing electrostatic complementarity. [9] [10]
Table 1: Key Structural Parameters of N-Phenyl-3-Sulfamoylbenzamide Derivatives
Structural Feature | Role in Target Interaction | Permissible Modifications |
---|---|---|
Sulfamoyl (-SO₂NH₂) | H-bond donation/acceptance; electrostatic contact | Limited to -SO₂NHR; R=H optimal for HBV |
Benzamide Carbonyl (C=O) | H-bond acceptor; dipole interactions | Must remain unconjugated for activity |
Amide Linker (NH) | H-bond donor; conformational control | N-methylation reduces potency |
Meta-substitution pattern | Optimal spatial arrangement | Ortho/para analogues show reduced activity |
Phenyl Ring Substituents | Hydrophobic filling; π-stacking | Halogens, CF₃, heterocycles enhance potency |
The discovery pathway of N-phenyl-3-sulfamoylbenzamide derivatives emerged from high-throughput screening (HTS) campaigns targeting viral pathogens, particularly hepatitis B virus (HBV). In 2013, Campagna et al. identified the sulfamoylbenzamide (SBA) chemotype through cell-based screening of >26,000 compounds using an HBV-replicating hepatocyte line. Lead compound NVR 3-778 (EC₅₀ = 0.73 ± 0.20 μM) demonstrated proof-of-concept by reducing cytoplasmic HBV DNA via capsid assembly modulation. [6] Subsequent medicinal chemistry efforts focused on:
Table 2: Evolution of Key Sulfamoylbenzamide Antivirals
Compound | Structural Features | Antiviral Activity (EC₅₀) | Key Advance |
---|---|---|---|
NVR 3-778 | 4-Hydroxy-piperidine tail | 0.73 ± 0.20 μM (HBV) | First SBA clinical candidate |
JNJ-632 | 3,4,5-Trifluoroaniline; ethyl carbamate | 54 nM (HBV) | 2.77 log viral reduction in vivo |
KR019 | Morpholine-carboxylate tail | 0.19 μM (HBV) | Improved metabolic stability (HLM Clint<10) |
GLS4 | Methylpyrimidine core | 28 nM (HBV) | Clinical candidate (Phase II) |
7b | Boronic acid bioisostere | 0.83 ± 0.33 μM (HBV) | Enhanced water solubility (2.8x NVR 3-778) |
The 2018 crystal structure of SBA_R01 bound to HBV core protein Y132A mutant (PDB: 5E0I) revolutionized the field by revealing the dimer-dimer interface binding pocket. This structural insight enabled rational design of derivatives with optimized interactions with residues Thr33, Trp102, and Ser141. [9]
N-phenyl-3-sulfamoylbenzamide derivatives exhibit versatile target engagement mechanisms across disease contexts:
Antiviral Mechanisms:
Non-Viral Targeting:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0